molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2

2,4-Dihydroindeno[1,2-c]pyrazole

Cat. No.: B11917728
CAS No.: 150433-24-2
M. Wt: 156.18 g/mol
InChI Key: DGYDIEIMGSEYDK-UHFFFAOYSA-N
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Description

2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

Properties

CAS No.

150433-24-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12)

InChI Key

DGYDIEIMGSEYDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=NN3

Origin of Product

United States

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